2-Isopropyl-5,5-dicarboxy-1,3-dioxane
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Overview
Description
2-Isopropyl-5,5-dicarboxy-1,3-dioxane is an organic compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . This compound is characterized by a dioxane ring substituted with isopropyl and carboxylic acid groups, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane typically involves the reaction of isopropyl alcohol with a suitable dioxane precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,5-dicarboxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: this compound-2,2-dicarboxylic acid.
Reduction: this compound-2,2-diol.
Substitution: 2-(Substituted)-5,5-dicarboxy-1,3-dioxane.
Scientific Research Applications
2-Isopropyl-5,5-dicarboxy-1,3-dioxane is used in various scientific research applications, including:
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and contrast agents for medical imaging.
Industry: In the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar structure but with methyl groups instead of carboxylic acid groups.
2-Isopropyl-5,5-dicarboxy-1,3-dioxane-2,2-dicarboxylic acid: An oxidized form of the compound.
This compound-2,2-diol: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of isopropyl and carboxylic acid groups, which confer specific chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-propan-2-yl-1,3-dioxane-5,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-5(2)6-14-3-9(4-15-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDWUAJVJQKXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OCC(CO1)(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601715 |
Source
|
Record name | 2-(Propan-2-yl)-1,3-dioxane-5,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35113-49-6 |
Source
|
Record name | 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35113-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Propan-2-yl)-1,3-dioxane-5,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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